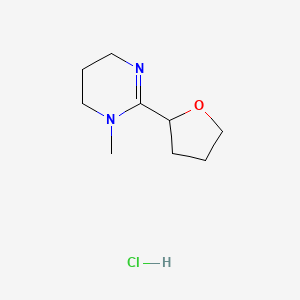

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride

CAS No.: 2470435-60-8

Cat. No.: VC4179199

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470435-60-8 |

|---|---|

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.7 |

| IUPAC Name | 1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H |

| Standard InChI Key | SYKSBFNOXZSBKG-UHFFFAOYSA-N |

| SMILES | CN1CCCN=C1C2CCCO2.Cl |

Introduction

"1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride" is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds widely studied for their biological and pharmacological properties. This specific compound features a substituted pyrimidine ring with an oxolane (tetrahydrofuran) moiety and a methyl group, forming a hydrochloride salt.

Structural Features

The compound's structure is defined by:

-

Core Pyrimidine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

-

Substituents:

-

A methyl group at position 1.

-

An oxolane (tetrahydrofuran) moiety at position 2.

-

Saturated bonds at positions 5 and 6, making it a partially hydrogenated derivative.

-

-

Hydrochloride Salt: The compound exists as a hydrochloride, enhancing its solubility and stability in aqueous environments.

Synthesis

The synthesis of compounds like "1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride" typically involves:

-

Cyclization Reactions: Formation of the pyrimidine ring through condensation of urea or guanidine derivatives with β-dicarbonyl compounds.

-

Selective Substitution: Introduction of the oxolane substituent via alkylation or nucleophilic substitution.

-

Salt Formation: Conversion to the hydrochloride salt by reaction with HCl gas or aqueous HCl.

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are used:

-

NMR Spectroscopy:

-

Proton (H-NMR) and Carbon (C-NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.

-

Characteristic signals for the methyl group, oxolane ring protons, and pyrimidine core can be observed.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups such as C=N (pyrimidine), C-H (methyl), and C-O (oxolane).

-

-

Elemental Analysis:

-

Verifies the compound's empirical formula by determining carbon, hydrogen, nitrogen, and chlorine content.

-

Potential Applications

Based on its structure:

-

Pharmaceutical Research:

-

May act as a precursor for synthesizing bioactive molecules.

-

Could exhibit pharmacological properties such as enzyme inhibition or receptor binding.

-

-

Material Science:

-

The hydrochloride form might enhance its usability in ionic or water-based systems.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume